1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole
CAS No.:
Cat. No.: VC20344091
Molecular Formula: C9H11F3N2O
Molecular Weight: 220.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11F3N2O |
|---|---|
| Molecular Weight | 220.19 g/mol |
| IUPAC Name | 1-(oxan-2-yl)-3-(trifluoromethyl)pyrazole |
| Standard InChI | InChI=1S/C9H11F3N2O/c10-9(11,12)7-4-5-14(13-7)8-3-1-2-6-15-8/h4-5,8H,1-3,6H2 |
| Standard InChI Key | RFKYKJNULUAAHG-UHFFFAOYSA-N |
| Canonical SMILES | C1CCOC(C1)N2C=CC(=N2)C(F)(F)F |
Introduction
Structural and Electronic Properties
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁F₃N₂O |
| Molecular Weight | 220.19 g/mol |
| SMILES | C1CCOC(C1)N2C=CC(=N2)C(F)(F)F |
| Topological Polar Surface | 45.5 Ų |
| LogP (Predicted) | 1.08 |
Electronic Effects and Reactivity
The -CF₃ group induces a -I effect, deactivating the pyrazole ring toward electrophilic attack while directing substituents to the 4- and 5-positions. Conversely, the THP group’s oxygen atom donates electron density through resonance, creating regions of varied reactivity. This duality enables selective functionalization, as demonstrated in Suzuki-Miyaura couplings using boronic ester derivatives .
Synthetic Methodologies
Direct Synthesis from Pyrazole Precursors
The primary route involves cyclocondensation of hydrazine derivatives with 1,3-diketones followed by THP protection. For example:
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Hydrazine and 4,4,4-Trifluoro-1-(tetrahydro-2H-pyran-2-yl)butane-1,3-dione: React under acidic conditions (e.g., HCl/EtOH) to form the pyrazole ring.
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THP Protection: The hydroxyl group in intermediate alcohols is protected using 3,4-dihydro-2H-pyran (DHP) in the presence of catalytic p-toluenesulfonic acid (PTSA) .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Hydrazine, HCl/EtOH, 80°C, 12h | 65% |
| THP Protection | DHP, PTSA, CH₂Cl₂, RT, 6h | 89% |
Boronic Ester Derivatives for Cross-Coupling
Ambeed’s data highlights the compound’s utility as a boronic ester precursor (CAS 1003846-21-6), enabling Pd-catalyzed couplings. A 2020 protocol achieved a 30% yield in synthesizing 2-methyl-5-(1-THP-pyrazol-4-yl)-1H-indole using:
This method underscores the compound’s role in constructing biaryl systems for drug candidates.
Applications in Pharmaceutical and Material Science
Medicinal Chemistry
The -CF₃ group improves pharmacokinetic properties by reducing oxidative metabolism. Examples include:
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Kinase Inhibitors: THP-protected pyrazoles serve as intermediates in JAK2 and EGFR inhibitors.
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Antiviral Agents: Structural analogs inhibit viral proteases by mimicking peptide substrates.
Material Science
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Liquid Crystals: The THP group’s conformational flexibility aids in designing mesogenic compounds.
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Coordination Polymers: Pyrazole nitrogen atoms coordinate to transition metals, forming porous frameworks for gas storage.
Analytical Characterization
Spectroscopic Techniques
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¹H NMR: Peaks at δ 5.40 (THP anomeric proton) and δ 6.90–7.20 (pyrazole protons) confirm substitution patterns.
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HRMS: [M+H]⁺ at m/z 220.19 matches the molecular formula.
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure variants for chiral drug synthesis.
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Bioconjugation: Exploring click chemistry applications using azide-functionalized derivatives.
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Computational Modeling: DFT studies to predict reactivity in novel reaction environments.
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